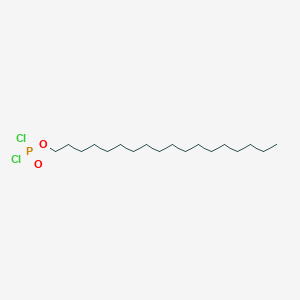

Octadecyl Phosphorodichloridate

Description

Phosphorodichloridates are typically reactive intermediates used in synthesizing organophosphorus compounds, with applications ranging from surfactants to flame retardants.

Properties

IUPAC Name |

1-dichlorophosphoryloxyoctadecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37Cl2O2P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21/h2-18H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBBCUJCWJODHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOP(=O)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37Cl2O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Octadecyl Phosphorodichloridate can be synthesized through the reaction of octadecanol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction. The process is carried out at low temperatures to prevent any side reactions and to ensure high yield.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the pure compound. The industrial process is optimized to ensure high efficiency and minimal waste.

Chemical Reactions Analysis

Types of Reactions

Octadecyl Phosphorodichloridate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding esters, amides, and thiophosphates.

Hydrolysis: In the presence of water, it hydrolyzes to form octadecanol and phosphoric acid derivatives.

Oxidation and Reduction: It can be oxidized to form phosphates or reduced to form phosphites.

Common Reagents and Conditions

Nucleophiles: Alcohols, amines, thiols

Solvents: Dichloromethane, toluene

Catalysts: Pyridine, triethylamine

Conditions: Low temperatures for substitution reactions, ambient conditions for hydrolysis

Major Products Formed

Esters: Formed from reactions with alcohols

Amides: Formed from reactions with amines

Thiophosphates: Formed from reactions with thiols

Scientific Research Applications

Octadecyl Phosphorodichloridate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorodichloridate derivatives.

Biology: Employed in the modification of biomolecules for studying their interactions and functions.

Medicine: Utilized in the development of drug delivery systems and as a precursor for the synthesis of pharmaceuticals.

Industry: Applied in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Octadecyl Phosphorodichloridate involves the formation of covalent bonds with nucleophilic sites on target molecules. This interaction leads to the modification of the target molecule’s structure and function. The compound primarily targets hydroxyl, amino, and thiol groups, facilitating various biochemical and chemical transformations.

Comparison with Similar Compounds

Thermal Stability and Reactivity

- Octadecyl Chloride (C₁₈H₃₇Cl) : Exhibits high thermal stability, remaining inert up to 300°C without forming metallic chloride films on surfaces. This contrasts with short-chain chlorides, which may decompose at lower temperatures .

- Phosphorus Oxychloride (POCl₃) : A reactive precursor to phosphorodichloridates. It hydrolyzes readily in water, releasing HCl and posing significant handling hazards .

- Octadecyltrichlorosilane (C₁₈H₃₇SiCl₃) : Reacts with hydroxyl groups on surfaces (e.g., silica) to form stable bonds, critical in chromatography stationary phases. Its trichlorosilane group is more reactive than dichloridates .

Key Insight : The phosphorodichloridate group likely confers intermediate reactivity compared to silanes and oxychlorides, enabling controlled synthesis of phosphate esters.

Material Science and Surface Modification

- Octadecyl Isocyanate (C₁₉H₃₇NCO): Used to modify cellulose nanocrystals and lignin for polyurethane composites. The isocyanate group (-NCO) reacts with hydroxyls to form urethane linkages .

- Octadecyl Acrylate (C₂₁H₄₀O₂): A monomer for synthesizing polymers with tailored hydrophobicity. Critical in coatings and adhesives .

Differentiation : Phosphorodichloridate’s PCl₂ group could enable phosphorylation of surfaces or polymers, improving flame retardancy or biocompatibility.

Physical Properties and Structural Analysis

Table 1: Comparative Properties of Octadecyl Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.